N-methyl-N-phenylpyrrolidin-3-amine
Overview
Description
N-methyl-N-phenylpyrrolidin-3-amine is a chemical compound with the CAS Number: 22106-67-8 . It has a molecular weight of 176.26 and is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H16N2/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 . This indicates that the compound is composed of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Physical and Chemical Properties Analysis
This compound is an oil-like substance . It has a molecular weight of 176.26 . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Phenylpyrrolidine and Phenylpiperidine : The reductive amination of certain dicarbonyl compounds with (S)-valine methyl ester can lead to the synthesis of N-substituted phenylpyrrolidine (Manescalchi, Nardi, & Savoia, 1994). This process illustrates the use of N-methyl-N-phenylpyrrolidin-3-amine in creating specific cyclic amines with potential applications in medicinal chemistry.
Library of Pyrimidine-5-carboxamides : A study by Črček et al. (2012) describes the parallel solution-phase synthesis of a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (Črček et al., 2012). This demonstrates the compound's role in facilitating the synthesis of diverse molecular structures, which could be important for pharmaceutical research.
Antitumor and Antimicrobial Synthesis : A microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin-2-ones has been reported by Azmy et al. (2018), showcasing the use of this compound derivatives in the development of potential therapeutic agents (Azmy et al., 2018).
Reductive Amination using Cobalt Oxide Nanoparticles : Senthamarai et al. (2018) discuss the expedient synthesis of N-methyl- and N-alkylamines by reductive amination using reusable cobalt oxide nanoparticles (Senthamarai et al., 2018). This study highlights the compound's utility in developing environmentally friendly synthetic methodologies.
Direct Arylation of sp3 C-H Bonds : Sezen and Sames (2005) developed a method for the direct and selective arylation of sp3 C-H bonds in N-phenylpyrrolidine, which is closely related to this compound. This method does not require a directing group, indicating potential for broad application in organic synthesis (Sezen & Sames, 2005).
Safety and Hazards
The safety data sheet for N-methyl-N-phenylpyrrolidin-3-amine indicates that it should not be released into the environment . In case of contact with skin or eyes, or if inhaled or swallowed, medical attention should be sought . The compound is classified as a danger according to GHS05 and GHS07 pictograms .
Properties
IUPAC Name |
N-methyl-N-phenylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIDHZWUCLLFKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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